molecular formula C15H17NO4 B5180455 N-(1-benzofuran-2-ylcarbonyl)norleucine

N-(1-benzofuran-2-ylcarbonyl)norleucine

Cat. No. B5180455
M. Wt: 275.30 g/mol
InChI Key: IBJAOOKWNSYEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylcarbonyl)norleucine, commonly known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Bz-423 has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

Bz-423 exerts its effects by binding to the mitochondrial protein, VDAC1, which is involved in the regulation of apoptosis and the immune response. Bz-423 induces a conformational change in VDAC1, leading to the release of cytochrome c and the activation of the mitochondrial apoptotic pathway. Bz-423 also modulates the immune response by promoting the differentiation of T cells into regulatory T cells.
Biochemical and Physiological Effects:
Bz-423 has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been shown to inhibit the activation of NF-kB, induce apoptosis in cancer cells, and promote the differentiation of T cells into regulatory T cells. Bz-423 has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Bz-423 is its specificity for VDAC1, which makes it a valuable tool for studying the role of VDAC1 in apoptosis and the immune response. However, Bz-423 has been found to have limited solubility in water, which can make it difficult to administer in vivo. In addition, Bz-423 has been found to have a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on Bz-423. One potential application is the development of Bz-423-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the development of Bz-423-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other therapies. Further research is also needed to explore the potential of Bz-423 in modulating the immune response and its role in the regulation of mitochondrial function.

Synthesis Methods

Bz-423 can be synthesized using a multistep process that involves the reaction of norleucine with benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure Bz-423.

Scientific Research Applications

Bz-423 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. Bz-423 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, Bz-423 has been shown to modulate the immune system by promoting the differentiation of T cells into regulatory T cells.

properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-7-11(15(18)19)16-14(17)13-9-10-6-4-5-8-12(10)20-13/h4-6,8-9,11H,2-3,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJAOOKWNSYEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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